N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a pyrimidine moiety, which is often found in compounds with significant pharmacological properties.
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for its potential use in treating various diseases, including bacterial infections and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound can scavenge free radicals, providing antioxidant benefits. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s ability to interact with multiple targets contributes to its diverse biological activities .
Comparison with Similar Compounds
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can be compared with other similar compounds such as:
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: This compound lacks the methoxy group at the 7-position of the quinoline ring, which may affect its biological activity.
N’-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]-2-(pyrimidin-2-ylthio)acetohydrazide: This compound has a thioether linkage instead of a sulfanyl group, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C17H14ClN5O2S |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C17H14ClN5O2S/c1-25-13-4-3-11-7-12(16(18)22-14(11)8-13)9-21-23-15(24)10-26-17-19-5-2-6-20-17/h2-9H,10H2,1H3,(H,23,24)/b21-9+ |
InChI Key |
AAUKQSOPROYLNV-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CSC3=NC=CC=N3)Cl |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CSC3=NC=CC=N3)Cl |
Origin of Product |
United States |
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